C19H11BrFNO3S2
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Overview
Description
This compound is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H11BrFNO3S2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of bromine, fluorine, and other functional groups. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
C19H11BrFNO3S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
C19H11BrFNO3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of C19H11BrFNO3S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
C19H11BrFNO3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- (1S,10R,11S)-4-bromo-11-(4-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
- (1S,10R,11S)-4-bromo-11-(4-methylphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact the chemical and biological properties of the compounds, making This compound unique in its specific applications and effects.
Biological Activity
The compound with the molecular formula C19H11BrFNO3S2 is a synthetic organic molecule that exhibits a range of biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Weight : 436.32 g/mol
- Functional Groups : The presence of bromine (Br), fluorine (F), nitrogen (N), and sulfur (S) atoms suggests potential reactivity and interaction with biological systems.
- Indole Derivative : The compound is an indole derivative, which is known for its significant biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation : It may interact with nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR), influencing gene expression related to cell proliferation and apoptosis .
- Calcium Signaling Pathways : Similar compounds have been shown to affect calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction and neurotransmitter release .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- In vitro Studies : Research indicates that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, indole derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often fall within the range of 25-50 µg/mL, indicating significant antibacterial efficacy .
Antitumor Activity
The compound has also been evaluated for its antitumor potential:
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) cells. These studies suggest that this compound may induce apoptosis in cancer cells through receptor-mediated pathways .
Case Studies and Research Findings
- Case Study on Indole Derivatives :
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted that this compound shares structural similarities with other bioactive indole compounds. These compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects due to their ability to modulate signaling pathways .
Summary of Biological Activity
Properties
Molecular Formula |
C19H11BrFNO3S2 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-bromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C19H11BrFNO3S2/c20-9-3-6-12-11(7-9)13-14(18(23)25-12)15(8-1-4-10(21)5-2-8)26-17-16(13)27-19(24)22-17/h1-7,13-15H,(H,22,24) |
InChI Key |
LVDSYUCPEJSAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C5=C(S2)NC(=O)S5)F |
Origin of Product |
United States |
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